3-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enal
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Overview
Description
3-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes. It is characterized by the presence of a chloro group and a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enal moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enal can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with chloroacetaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays to detect specific enzymes or metabolites.
Medicine: Research studies explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminocinnamaldehyde: Similar in structure but lacks the chloro group.
3-Dimethylaminoacrolein: Contains a dimethylamino group but differs in the position of the aldehyde group.
Uniqueness
3-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enal is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61503-06-8 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-3-[4-(dimethylamino)phenyl]prop-2-enal |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-8H,1-2H3 |
InChI Key |
RARYGFSHTVKETO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=O)Cl |
Origin of Product |
United States |
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